Caffeine

Description

Properties

IUPAC Name |

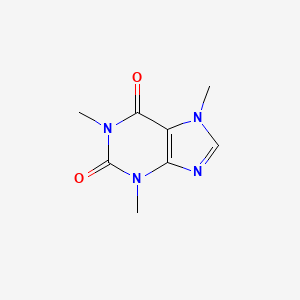

1,3,7-trimethylpurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4O2/c1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYYVLZVUVIJVGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C1C(=O)N(C(=O)N2C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4O2 | |

| Record name | CAFFEINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19945 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CAFFEINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0405 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | caffeine | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Caffeine | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0020232 | |

| Record name | Caffeine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Caffeine appears as odorless white powder or white glistening needles, usually melted together. Bitter taste. Solutions in water are neutral to litmus. Odorless. (NTP, 1992), Dry Powder, Odorless solid; Slightly soluble in water (1 g/ 46 mL); [Merck Index] White solid; Slightly soluble in water; [MSDSonline], Solid, ODOURLESS WHITE CRYSTALS OR CRYSTALLINE POWDER. | |

| Record name | CAFFEINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19945 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1H-Purine-2,6-dione, 3,7-dihydro-1,3,7-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Caffeine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4136 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Caffeine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001847 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CAFFEINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0405 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

352 °F at 760 mmHg (sublimes) (NTP, 1992), 178 °C (sublimes) | |

| Record name | CAFFEINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19945 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Caffeine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00201 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CAFFEINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/36 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CAFFEINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0405 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

10 to 50 mg/mL at 73 °F (NTP, 1992), Solubility in water is increased by alkali benzoates, cinnamates, citrates or salicylates, In water, 2.16X10+4 mg/L at 25 °C, 1 gm dissolves in 46 mL water, 5.5 mL water at 80 °C, 1.5 mL boiling water, 66 mL alcohol, 22 mL alcohol at 60 °C, 50 mL acetone, 5.5 mL chloroform, 530 mL ether, 100 mL benzene, 22 mL boiling benzene., Soluble in pyridine, Freely soluble in pyrrole; slightly soluble in petroleum ether; freely soluble in tetrahydrofuran containing about 4% water, 21.6 mg/mL at 25 °C, Solubility in water, g/100ml: 2.17 | |

| Record name | CAFFEINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19945 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Caffeine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00201 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CAFFEINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/36 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Caffeine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001847 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CAFFEINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0405 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.23 at 64 °F (NTP, 1992) - Denser than water; will sink, 1.23 at 18 °C/4 °C, 1.23 g/cm³ | |

| Record name | CAFFEINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19945 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CAFFEINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/36 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CAFFEINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0405 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.00000001 [mmHg], 9.0X10-7 mm Hg at 25 °C /Extrapolated/ | |

| Record name | Caffeine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4136 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CAFFEINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/36 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White, prismatic crystals, Hexagonal prisms, White, fleecy masses or long, flexible, silky crystals | |

CAS No. |

58-08-2 | |

| Record name | CAFFEINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19945 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Caffeine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58-08-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Caffeine [USP:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058082 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Caffeine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00201 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | caffeine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755917 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | caffeine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5036 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Purine-2,6-dione, 3,7-dihydro-1,3,7-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Caffeine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Caffeine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.329 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CAFFEINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3G6A5W338E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CAFFEINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/36 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Caffeine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001847 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CAFFEINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0405 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

460 °F (NTP, 1992), 235-237, 236.2 °C, 238 °C, 235 °C | |

| Record name | CAFFEINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19945 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Caffeine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00201 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CAFFEINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/36 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Caffeine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001847 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CAFFEINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0405 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

The Core Mechanism of Caffeine Action: A Technical Guide to Adenosine Receptor Antagonism

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the fundamental mechanism of action of caffeine, the world's most widely consumed psychoactive substance. The primary pharmacological target of this compound at physiologically relevant concentrations is the adenosine (B11128) receptor system.[1][2][3] this compound functions as a competitive antagonist at all four known adenosine receptor subtypes: A₁, A₂A, A₂B, and A₃.[4] By blocking these receptors, this compound mitigates the effects of endogenous adenosine, a neuromodulator that promotes sleep and suppresses arousal.[5] This antagonism leads to the characteristic stimulant effects of this compound, including increased wakefulness, alertness, and improved cognitive performance.[6]

Adenosine Receptor Signaling Pathways

Adenosine receptors are G protein-coupled receptors (GPCRs) that mediate the physiological effects of adenosine.[7] These receptors are broadly classified into two groups based on their coupling to adenylyl cyclase, the enzyme responsible for synthesizing cyclic adenosine monophosphate (cAMP).

-

A₁ and A₃ Receptors: These receptors typically couple to inhibitory G proteins (Gᵢ/Gₒ), which inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[8][9]

-

A₂A and A₂B Receptors: These receptors couple to stimulatory G proteins (Gₛ), which activate adenylyl cyclase, resulting in an increase in intracellular cAMP levels.[8][10]

The modulation of cAMP levels by adenosine receptors triggers a cascade of downstream signaling events that influence a wide range of physiological processes, including neurotransmitter release, neuronal excitability, and inflammation.[10][11]

Figure 1: Adenosine Receptor Signaling Pathways.

This compound as a Competitive Antagonist

This compound's molecular structure is similar to that of adenosine, allowing it to bind to adenosine receptors.[5][6] However, it does not activate these receptors and instead acts as a competitive antagonist, physically blocking adenosine from binding and exerting its effects.[12][13][14] The stimulant properties of this compound are primarily attributed to the blockade of A₁ and A₂A receptors in the central nervous system.[1] Blockade of A₂A receptors, in particular, has been shown to be crucial for this compound's arousal effects.[15][16]

Figure 2: this compound's Competitive Antagonism.

Quantitative Data: this compound's Affinity for Adenosine Receptors

The affinity of this compound for the different adenosine receptor subtypes has been quantified through various binding assays. The inhibition constant (Kᵢ) and the half-maximal inhibitory concentration (IC₅₀) are common measures of antagonist potency. Lower values indicate higher affinity.

| Receptor Subtype | Species | Kᵢ (µM) | IC₅₀ (µM) | Reference |

| A₁ | Equine | 77 | 344 | [17] |

| A₂A | Equine | 38 | 178 | [17] |

| A₁ | Human (in vivo) | - | 13 mg/L (approx. 67 µM) | [18][19] |

| A₂A | Human (platelets) | 1.29 (control) | - | [20] |

Note: Kᵢ and IC₅₀ values can vary depending on the tissue, species, and experimental conditions.

Chronic this compound consumption can lead to an upregulation of adenosine receptors, which may contribute to tolerance.[21][22][23] Studies in mice have shown that chronic this compound ingestion increases the density of cortical A₁ adenosine receptors by 20%, while the density of striatal A₂A receptors remains unchanged.[24]

Experimental Protocols

The characterization of this compound's interaction with adenosine receptors relies on established experimental methodologies, primarily radioligand binding assays and functional assays measuring downstream signaling, such as cAMP accumulation.

Radioligand Binding Assay

This technique is used to determine the affinity and density of receptors in a given tissue. A radiolabeled ligand with high affinity and specificity for the receptor of interest is incubated with a membrane preparation from the tissue. The binding of the radioligand is then measured in the presence and absence of competing unlabeled ligands, such as this compound.

Figure 3: Radioligand Binding Assay Workflow.

Detailed Methodology:

-

Membrane Preparation: Brain tissue (e.g., cerebral cortex for A₁ receptors, striatum for A₂A receptors) is homogenized in a buffered solution and centrifuged to isolate the cell membranes containing the receptors.

-

Incubation: The membrane preparation is incubated with a specific radioligand (e.g., [³H]DPCPX for A₁ receptors, [³H]ZM241385 for A₂A receptors) at a constant temperature.[17]

-

Competition Binding: To determine the affinity of this compound, incubations are performed with a fixed concentration of the radioligand and varying concentrations of unlabeled this compound.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand while allowing the unbound radioligand to pass through.

-

Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The data are analyzed using nonlinear regression to calculate the IC₅₀ value of this compound, which can then be converted to a Kᵢ value using the Cheng-Prusoff equation.

cAMP Assay

This functional assay measures the effect of receptor activation or inhibition on the intracellular concentration of the second messenger cAMP. For adenosine receptors, this assay can determine whether a ligand is an agonist or an antagonist and its potency.

Detailed Methodology:

-

Cell Culture: Cells expressing the adenosine receptor subtype of interest are cultured.

-

Stimulation: The cells are pre-treated with a phosphodiesterase inhibitor to prevent the degradation of cAMP. They are then stimulated with an adenosine receptor agonist (for A₂A/A₂B) or an agent that increases cAMP (like forskolin, for A₁/A₃) in the presence of varying concentrations of this compound.

-

Cell Lysis: The cells are lysed to release the intracellular cAMP.

-

cAMP Measurement: The concentration of cAMP in the cell lysate is measured using a competitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.[25][26]

-

Data Analysis: The results are plotted as a concentration-response curve to determine the potency of this compound in antagonizing the agonist-induced changes in cAMP levels.

Conclusion

This compound's primary mechanism of action is the competitive antagonism of adenosine receptors, particularly the A₁ and A₂A subtypes in the brain. This blockade of adenosine's inhibitory effects leads to the well-known stimulant properties of this compound. The quantitative characterization of this compound's binding affinity and its effects on downstream signaling pathways, elucidated through techniques like radioligand binding assays and cAMP assays, provides a robust framework for understanding its physiological effects and for the development of novel therapeutics targeting the adenosine system.

References

- 1. The role of adenosine receptors in the central action of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacology of this compound - this compound for the Sustainment of Mental Task Performance - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Adenosine A2A receptor antagonists: from this compound to selective non-xanthines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound and adenosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. Adenosine Receptors: Expression, Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Adenosine receptors and second messenger signaling pathways in rat cardiac fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Role of adenosine receptors in this compound tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. psychiatrictimes.com [psychiatrictimes.com]

- 14. Does adenosine receptor blockade mediate this compound-induced rotational behavior? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. drkumardiscovery.com [drkumardiscovery.com]

- 16. jneurosci.org [jneurosci.org]

- 17. avmajournals.avma.org [avmajournals.avma.org]

- 18. itnonline.com [itnonline.com]

- 19. sciencedaily.com [sciencedaily.com]

- 20. ahajournals.org [ahajournals.org]

- 21. This compound alters A2A adenosine receptors and their function in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. blog.ultrahuman.com [blog.ultrahuman.com]

- 23. ahajournals.org [ahajournals.org]

- 24. Chronic this compound alters the density of adenosine, adrenergic, cholinergic, GABA, and serotonin receptors and calcium channels in mouse brain - PMC [pmc.ncbi.nlm.nih.gov]

- 25. pubs.acs.org [pubs.acs.org]

- 26. resources.revvity.com [resources.revvity.com]

The Long-Term Effects of Caffeine on Synaptic Plasticity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted and often complex long-term effects of caffeine on synaptic plasticity. As the world's most widely consumed psychoactive substance, understanding its enduring impact on the fundamental mechanisms of learning and memory is of paramount importance for neuroscience research and the development of novel therapeutics for neurological and psychiatric disorders. This document synthesizes key findings from preclinical and clinical studies, presenting quantitative data, detailed experimental methodologies, and elucidated signaling pathways to provide a comprehensive resource for the scientific community.

Executive Summary

Chronic this compound consumption elicits diverse and sometimes contradictory effects on synaptic plasticity, the cellular correlate of learning and memory. The primary mechanism of action is the antagonism of adenosine (B11128) A1 and A2A receptors, which disrupts the delicate balance of neuromodulation in key brain regions like the hippocampus. While some studies report an attenuation of long-term potentiation (LTP), a crucial form of synaptic strengthening, others indicate a neuroprotective role, particularly under conditions of stress or sleep deprivation. The long-term impact of this compound is not monolithic; it is contingent on a variety of factors including dosage, duration of exposure, and the physiological state of the organism. This guide will dissect these nuances, providing a granular view of the molecular underpinnings of this compound's influence on the brain.

Quantitative Data Summary

The following tables summarize the quantitative findings from key studies on the long-term effects of this compound on synaptic plasticity and related molecular markers.

Table 1: Effects of Chronic this compound on Long-Term Potentiation (LTP)

| Study System | This compound Administration | Duration | Brain Region | Synaptic Pathway | Key Findings | Reference |

| Freely behaving Sprague-Dawley rats | 1 g/L in drinking water | 3 weeks | Hippocampus | Perforant pathway to Dentate Gyrus (DG) | Significantly reduced LTP induction (P < 0.05) compared to controls.[1][2][3] | Blaise et al. |

| Male C57BL/6J mice | 0.3 g/L in drinking water | 2 weeks | Hippocampus, Prefrontal Cortex, Amygdala | Schaffer collateral-CA1, Layer II/III-V, External capsule-Lateral amygdala | No significant alteration in LTP magnitude compared to control mice.[4][5][6] | Lopes et al. |

| Adult male Wistar rats | 0.3 g/L in drinking water | 4 weeks | Hippocampus | Schaffer collateral-CA1 | Prevented sleep deprivation-induced impairment of early-phase LTP (E-LTP).[7][8][9] | Alhaider et al. |

| Human primary motor cortex | 200 mg this compound tablet | Acute | Primary Motor Cortex | Corticospinal tract | Decreased the degree of LTP-like plasticity induced by quadripulse TMS in "significant responders".[10] | Hanajima et al. |

| Mouse hippocampal slices | 50 µM this compound | Acute | Hippocampus | Schaffer collateral-CA1 | Decreased LTP amplitude by 35%.[11] | Lopes et al. |

Table 2: Molecular Effects of Chronic this compound Exposure

| Study System | This compound Administration | Duration | Brain Region | Molecular Marker | Key Findings | Reference |

| Middle-aged (12-month-old) rats | 1 mg/mL in drinking solution | 30 days | Hippocampus | BDNF, proBDNF, TrkB, CREB | Increased proBDNF and CREB concentrations; decreased TrkB levels. Prevented age-related increases in mature BDNF.[12] | Espinosa et al. |

| Adult male Wistar rats (with sleep deprivation) | 0.3 g/L in drinking water | 4 weeks | Hippocampus | Phosphorylated CaMKII (P-CaMKII) | Prevented sleep deprivation-associated decrease in P-CaMKII levels during E-LTP expression.[7][8][9] | Alhaider et al. |

| High-fat diet-fed mice | Not specified | Not specified | Hippocampus | BDNF | Prevented the reduction in hippocampal BDNF caused by a high-fat diet.[13] | Arnold et al. |

| Developing mouse cortical neurons | 500 µM this compound | 5 hours | Cortex | TrkB transcripts | Stimulated TrkB transcript levels by 2.1-fold.[14] | Chen et al. |

Key Experimental Protocols

This section details the methodologies employed in seminal studies to investigate the long-term effects of this compound on synaptic plasticity.

In Vivo Electrophysiology in Freely Behaving Rats

-

Objective: To assess the effect of chronic this compound consumption on LTP induction in the hippocampus of awake, behaving animals.

-

Animal Model: 10-week-old male Sprague-Dawley rats.

-

This compound Administration: this compound (1 g/L) was administered in the drinking water for 3 weeks. The control group received regular tap water.[1][2]

-

Surgical Implantation: Rats were chronically implanted with a stimulating electrode in the perforant pathway (PP) and a recording electrode in the dentate gyrus (DG) of the hippocampus.[1][2]

-

Electrophysiological Recordings: Field excitatory postsynaptic potentials (fEPSPs) and population spike amplitudes (PSAs) were recorded. Input/output (I/O) curves were generated to determine the baseline synaptic strength.

-

LTP Induction: A high-frequency stimulation (HFS) protocol, typically a series of trains of pulses (e.g., theta burst stimulation), was delivered to the PP to induce LTP.

-

Data Analysis: The magnitude and duration of LTP were quantified by measuring the percentage change in the PSA or fEPSP slope from baseline for up to 48 hours post-HFS. Statistical significance was determined using appropriate tests (e.g., t-test, ANOVA) with a significance level of P < 0.05.[1][3]

Ex Vivo Electrophysiology in Brain Slices

-

Objective: To examine the direct effects of chronic this compound intake on synaptic transmission and plasticity in isolated brain slices.

-

Animal Model: Adult male mice (e.g., C57BL/6J).

-

This compound Administration: this compound (e.g., 0.3 g/L) was provided in the drinking water for a specified period (e.g., 2-4 weeks).[4][6]

-

Slice Preparation: Animals were euthanized, and brains were rapidly removed and placed in ice-cold artificial cerebrospinal fluid (aCSF). Coronal or sagittal slices (e.g., 300-400 µm thick) containing the hippocampus, prefrontal cortex, or amygdala were prepared using a vibratome.

-

Electrophysiological Recordings: Slices were transferred to a recording chamber and continuously perfused with oxygenated aCSF. Field potentials were recorded from the target synaptic pathway (e.g., Schaffer collateral-CA1) using a glass microelectrode.

-

LTP Induction: After establishing a stable baseline of synaptic responses, LTP was induced using a high-frequency stimulation (HFS) protocol (e.g., 3 trains of 100 Hz for 1 second, separated by 20 seconds).[6]

-

Data Analysis: LTP was quantified as the percentage increase in the fEPSP slope or amplitude measured at a specific time point (e.g., 50-60 minutes) after HFS relative to the pre-HFS baseline.

Western Blotting for Molecular Markers

-

Objective: To quantify the protein levels of key molecules involved in synaptic plasticity following chronic this compound treatment.

-

Sample Preparation: Following the treatment period, animals were euthanized, and the hippocampus or other brain regions of interest were dissected and homogenized in a lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates was determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Immunoblotting: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane was then blocked and incubated with primary antibodies specific for the proteins of interest (e.g., BDNF, CREB, P-CaMKII, TrkB).

-

Detection and Analysis: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities were quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).

Signaling Pathways and Visualizations

The long-term effects of this compound on synaptic plasticity are mediated by a complex interplay of signaling pathways. The following diagrams, generated using the DOT language, illustrate these key molecular cascades.

This compound's Primary Mechanism: Adenosine Receptor Antagonism

This compound, a structural analog of adenosine, acts as a non-selective antagonist at A1 and A2A adenosine receptors. This is the principal mechanism through which it influences synaptic transmission and plasticity.

Caption: this compound antagonizes inhibitory A1 and facilitatory A2A adenosine receptors.

Downstream Effects on Glutamatergic Synaptic Plasticity

By blocking adenosine receptors, this compound indirectly modulates glutamate (B1630785) receptor function and downstream signaling cascades crucial for LTP and long-term depression (LTD).

Caption: this compound's impact on synaptic plasticity is mediated through complex downstream signaling.

Experimental Workflow for Assessing this compound's Effects

The following diagram outlines a typical experimental workflow for investigating the long-term effects of this compound on synaptic plasticity in an animal model.

Caption: A generalized experimental workflow for studying chronic this compound effects.

Discussion and Future Directions

The existing body of research presents a complex picture of this compound's long-term effects on synaptic plasticity. The discrepancies in findings, particularly regarding LTP, highlight the need for further investigation into the variables that influence these outcomes. Future studies should aim to:

-

Standardize Methodologies: A more standardized approach to this compound dosage and administration duration would facilitate clearer comparisons between studies.

-

Investigate Sex Differences: The majority of studies have been conducted in male animals. Given the known sex differences in both this compound metabolism and susceptibility to neurological disorders, it is crucial to include female subjects in future research.

-

Explore Different Brain Regions: While the hippocampus has been the primary focus, the effects of chronic this compound on synaptic plasticity in other brain regions, such as the prefrontal cortex and amygdala, warrant more in-depth investigation.[4][5][6]

-

Human Studies: While challenging, more human studies employing non-invasive techniques like transcranial magnetic stimulation (TMS) are needed to translate the findings from animal models to the human condition.[10][15]

References

- 1. researchgate.net [researchgate.net]

- 2. This compound consumption disrupts hippocampal long-term potentiation in freely behaving rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound consumption disrupts hippocampal long‐term potentiation in freely behaving rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of Chronic this compound Consumption on Synaptic Function, Metabolism and Adenosine Modulation in Different Brain Areas - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Chronic this compound Treatment Prevents Sleep Deprivation-Induced Impairment of Cognitive Function and Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

- 10. Effect of this compound on long-term potentiation-like effects induced by quadripulse transcranial magnetic stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Chronic this compound prevents changes in inhibitory avoidance memory and hippocampal BDNF immunocontent in middle-aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound prevents weight gain and cognitive impairment caused by a high-fat diet while elevating hippocampal BDNF - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound modulates CREB-dependent gene expression in developing cortical neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Chronic this compound consumption curbs rTMS-induced plasticity [frontiersin.org]

Caffeine's intricate dance with neuroinflammation: A technical guide to its core pathways

For Immediate Release

This technical guide offers an in-depth exploration of the molecular mechanisms through which caffeine modulates neuroinflammatory pathways. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current experimental evidence, presents detailed methodologies, and visualizes key signaling cascades.

Introduction: this compound as a Neuro-modulator

This compound, the world's most widely consumed psychoactive substance, has garnered significant attention for its neuroprotective properties.[1] A growing body of evidence suggests that its ability to mitigate neuroinflammation is a key aspect of this protective role.[2][3] Neuroinflammation, characterized by the activation of glial cells and the production of inflammatory mediators, is a hallmark of many neurodegenerative diseases.[2] This guide delves into the principal molecular pathways through which this compound exerts its anti-inflammatory effects, focusing on its interaction with adenosine (B11128) A2A receptors, the subsequent modulation of the NF-κB signaling cascade, and the inhibition of the NLRP3 inflammasome.

Core Signaling Pathways Modulated by this compound

This compound's primary mechanism of action in the central nervous system is the antagonism of adenosine A2A receptors (A2AR).[4] This interaction initiates a cascade of downstream effects that ultimately suppress neuroinflammatory responses.

Adenosine A2A Receptor (A2AR) Antagonism

Adenosine, an endogenous nucleoside, accumulates in the extracellular space during metabolic stress and inflammation, acting as a danger signal. By binding to A2A receptors on microglia and astrocytes, adenosine promotes a pro-inflammatory state.[5] this compound, by competitively blocking these receptors, prevents adenosine-mediated activation of these glial cells.[4] This blockade is the initial and most critical step in this compound's anti-neuroinflammatory action.

Downregulation of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including cytokines and chemokines. In a neuroinflammatory state, NF-κB is activated and translocates to the nucleus. This compound, through its antagonism of A2AR, has been shown to suppress the phosphorylation of key signaling molecules in the NF-κB pathway, such as Akt and IκBα.[6] This inhibition of IκBα phosphorylation prevents its degradation, thereby sequestering NF-κB in the cytoplasm and blocking the transcription of pro-inflammatory genes.[6]

References

- 1. The neuroprotective effects of this compound in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neurodegenerative Diseases: Can this compound Be a Powerful Ally to Weaken Neuroinflammation? [mdpi.com]

- 3. Having a Coffee Break: The Impact of this compound Consumption on Microglia-Mediated Inflammation in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Do this compound and more selective adenosine A2A receptor antagonists protect against dopaminergic neurodegeneration in Parkinson’s disease? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A2A Adenosine Receptor: A Possible Therapeutic Target for Alzheimer’s Disease by Regulating NLRP3 Inflammasome Activity? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound suppresses lipopolysaccharide-stimulated BV2 microglial cells by suppressing Akt-mediated NF-κB activation and ERK phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of Caffeine on Gut Microbiome Composition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The intricate interplay between dietary components and the gut microbiome is a rapidly evolving field of research with significant implications for human health and therapeutic development. Among the myriad of dietary factors, caffeine, a widely consumed psychoactive compound, has emerged as a notable modulator of the gut microbial ecosystem. This technical guide synthesizes the current scientific understanding of this compound's impact on gut microbiome composition, presenting quantitative data, detailed experimental methodologies, and an exploration of the underlying signaling pathways.

Quantitative Impact of this compound on Gut Microbiome Composition

This compound consumption has been shown to induce significant alterations in the diversity and composition of the gut microbiota. The following tables summarize the key quantitative findings from human and animal studies, providing a comparative overview of the observed changes at different taxonomic levels.

Table 1: Summary of this compound and Coffee's Impact on Gut Microbiota in Human Studies

| Study Population & Size | Intervention & Duration | Key Findings | Reference |

| 22,000 participants (shotgun metagenomic analysis) | Long-term coffee consumption | - Positive association with over 115 gut bacterial species. - Lawsonibacter asaccharolyticus showed the strongest association, with a median abundance 4.5–8-fold higher in coffee drinkers.[1] | [1] |

| Healthy adults | 3 cups of coffee/day for 3 weeks | - Increased abundance of Bifidobacterium spp.[2][3] | [2][3] |

| Adults | Higher vs. lower daily this compound intake | - Higher this compound intake was associated with higher alpha diversity (richness and evenness). - Higher relative abundance of Faecalibacterium and Alistipes. - Lower relative abundance of Erysipelatoclostridium.[4] | [4] |

| Healthy adults | Moderate coffee consumption (<4 cups/day) | - Increased relative abundance of Firmicutes and Actinobacteria. - Decreased relative abundance of Bacteroidetes.[2][3][5] | [2][3][5] |

| Healthy adults | Heavy coffee consumers (45–500 mL/daily) | - Higher fecal Prevotella abundance. | [4] |

Table 2: Summary of this compound and Coffee's Impact on Gut Microbiota in Animal Studies

| Animal Model | Intervention & Duration | Key Findings | Reference |

| Rats | Oral gavage with coffee (regular and decaffeinated) for 3 days | - Suppressed the total number of bacteria in the colon. - Reduced Enterobacteria and γ-proteobacteria.[2] | [2] |

| Rats | Long-term coffee consumption | - Increased short-chain fatty acid (SCFA)-producing bacteria such as Faecalibacterium and Bifidobacterium longum. - Decreased Prevotella. | [2] |

| Mice | Chronic this compound-induced sleep restriction | - Decreased abundance of Proteobacteria and Actinobacteria.[6][7] | [6][7] |

| Rats | In vitro exposure of fecal matter to coffee | - Suppressed growth of bacteria and other microbes at 1.5% and 3% coffee solutions (both regular and decaffeinated).[8] | [8] |

Experimental Protocols

Understanding the methodologies employed in studying the this compound-microbiome axis is crucial for interpreting the results and designing future investigations.

Human Intervention Study: Increased Bifidobacterium Abundance

-

Objective: To investigate the effect of daily coffee consumption on the gut microbiota of healthy human volunteers.

-

Study Design: A human volunteer study.

-

Participants: Healthy adult volunteers.

-

Intervention: Consumption of three cups of coffee per day.

-

Duration: 3 weeks.

-

Sample Collection: Fecal samples were collected before and after the intervention period.

-

Microbiome Analysis: The composition of the gut microbiota was analyzed, likely using 16S rRNA gene sequencing or shotgun metagenomics to identify and quantify bacterial populations.[2][3]

Animal Study: Suppression of Gut Microbiome in Rats

-

Objective: To determine the in vivo effect of coffee on the gut microbiota in a controlled animal model.

-

Study Design: In vivo animal study.

-

Animals: Rats.

-

Intervention: Daily oral gavage with a coffee solution (250 mg). Both regular and decaffeinated coffee were tested.

-

Duration: 3 days.

-

Sample Collection: Fecal and colonic contents were collected.

-

Microbiome Analysis: The total number of bacteria was quantified using bacterial culture techniques. Specific bacterial groups (Enterobacteria and γ-proteobacteria) were measured, likely using quantitative PCR (qPCR).[2]

Clinical Trial: Coffee Intake and Gut Microbiome in Colorectal Cancer Patients (COMMENCER Trial)

-

Objective: To investigate the effects of coffee intake on changes in the gut microbiome in patients with stage I-III colorectal cancer.

-

Study Design: Phase I/II randomized controlled trial.

-

Participants: Patients with stage I-III colorectal cancer who have completed standard treatment.

-

Intervention: Participants are randomized to receive either coffee capsules (Nestlé NESCAFÉ® TASTER'S CHOICE® House Blend) or a placebo. The daily dose is 6g of freeze-dried instant coffee, administered as capsules twice a day.

-

Duration: 8-12 weeks.

-

Sample Collection: Stool samples are collected for microbiome and metabolomic analysis.

-

Primary and Secondary Objectives: The primary objective is to measure the effect on hepatic fat fraction. Secondary objectives include measuring the effect on the stool microbiome and metabolomics.[9]

Signaling Pathways and Mechanisms of Action

The influence of this compound on the gut microbiome is not merely a matter of altering bacterial populations but also involves complex interactions with host signaling pathways and microbial metabolism.

Metabolism of Coffee Components by the Gut Microbiota

Coffee is a complex beverage containing numerous bioactive compounds beyond this compound, including polyphenols like chlorogenic acid (CGA). The gut microbiota plays a crucial role in metabolizing these compounds into more bioavailable and biologically active forms.

Caption: Metabolism of chlorogenic acid from coffee by gut microbiota.

Studies have shown that gut bacteria metabolize CGA into compounds like quinic acid.[10] This metabolic activity is linked to the presence of specific bacteria, such as Lawsonibacter asaccharolyticus, which thrives in the presence of coffee.[1][10] The resulting metabolites, including quinic acid and hippurate, are associated with antioxidant, anti-inflammatory, antibacterial, and antiviral properties.[1][10]

Purinergic Signaling and Immune Modulation

Recent research has uncovered a surprising link between a this compound metabolite, xanthine, and the differentiation of T helper 17 (Th17) cells in the gut, a process that can occur independently of the gut microbiota.

References

- 1. Research reveals metabolic link between coffee consumption and gut microbiome [nutritioninsight.com]

- 2. Effects of Coffee on Gut Microbiota and Bowel Functions in Health and Diseases: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of Coffee on Gut Microbiota and Bowel Functions in Health and Diseases: A Literature Review [mdpi.com]

- 4. The Association between this compound Intake and the Colonic Mucosa-Associated Gut Microbiota in Humans—A Preliminary Investigation [mdpi.com]

- 5. Effects of Coffee on Gut Microbiota and Bowel Functions in Health and Diseases: A Literature Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. This compound-Induced Sleep Restriction Alters the Gut Microbiome and Fecal Metabolic Profiles in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Coffee Suppresses Gut Microbiome, Improves Ability of Intestine to Contract: Study | Sci.News [sci.news]

- 9. Facebook [cancer.gov]

- 10. zoe.com [zoe.com]

The In Vivo Landscape of Caffeine Metabolism: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo metabolism of caffeine, with a focus on the array of identified metabolites. It is designed to serve as a resource for researchers and professionals in drug development, offering detailed experimental protocols, quantitative data, and visualizations of the metabolic pathways and analytical workflows. While the primary metabolic routes of this compound are well-documented, this guide also incorporates data on less abundant metabolites, providing a more complete picture of this compound's biotransformation in humans.

Introduction to In Vivo this compound Metabolism

This compound (1,3,7-trimethylxanthine) is almost entirely metabolized in the liver, with less than 3% being excreted unchanged in urine[1][2]. The biotransformation of this compound is a complex process primarily mediated by the cytochrome P450 (CYP) enzyme system, particularly the CYP1A2 isoform, which accounts for over 95% of the initial metabolic steps[1][2]. The subsequent metabolism of primary metabolites involves several other enzymes, including CYP2A6, N-acetyltransferase 2 (NAT2), and xanthine (B1682287) oxidase (XO)[1][2].

The metabolic profile of this compound is diverse, leading to the production of numerous dimethylxanthines, monomethylxanthines, uric acid derivatives, and other minor metabolites[3][4]. Significant inter-individual variation in this compound metabolism is observed, influenced by genetic polymorphisms in metabolic enzymes, lifestyle factors such as smoking, and the use of concomitant medications[5]. Understanding these metabolic pathways is critical for assessing drug-metabolizing enzyme activity and predicting potential drug-drug interactions.

Quantitative Analysis of In Vivo this compound Metabolites

The following tables summarize the quantitative data on the urinary concentrations of this compound and its known metabolites from a large-scale human in vivo study. This data provides a baseline for the expected levels of these compounds in the general population.

Table 1: Urinary Concentrations of this compound and its Primary and Secondary Metabolites in the U.S. Population (NHANES 2009-2010) [6][7]

| Compound | Abbreviation | Geometric Mean (μmol/L) | Median (μmol/L) | 95% Confidence Interval (μmol/L) |

| This compound | 137X | 2.65 | 3.29 | 2.92 - 3.73 |

| Paraxanthine | 17X | 14.1 | 18.0 | 16.0 - 20.2 |

| Theophylline | 13X | 1.83 | 2.24 | 2.01 - 2.51 |

| Theobromine | 37X | 5.30 | 6.84 | 6.00 - 7.69 |

| 1-Methylxanthine | 1X | 15.0 | 19.4 | 17.3 - 21.6 |

| 1-Methyluric Acid | 1U | 45.4 | 58.6 | 52.1 - 65.9 |

| 1,7-Dimethyluric Acid | 17U | 10.1 | 12.9 | 11.6 - 14.4 |

| 5-Acetylamino-6-amino-3-methyluracil | AAMU | 12.7 | 16.2 | 14.4 - 18.2 |

| 1,3,7-Trimethyluric Acid | 137U | 0.811 | 0.980 | 0.862 - 1.11 |

| 1,3-Dimethyluric Acid | 13U | 2.14 | 2.68 | 2.39 - 3.01 |

| 3,7-Dimethyluric Acid | 37U | 1.10 | 1.34 | 1.18 - 1.52 |

| 3-Methylxanthine | 3X | 2.18 | 2.76 | 2.45 - 3.10 |

| 7-Methylxanthine | 7X | 3.51 | 4.45 | 3.93 - 5.01 |

| 3-Methyluric Acid | 3U | 0.448 | 0.560 | 0.497 - 0.620 |

| 7-Methyluric Acid | 7U | 0.898 | 1.11 | 0.984 - 1.25 |

Data adapted from Rybak, M. E., et al. (2015). Urine excretion of this compound and select this compound metabolites is common in the US population and associated with this compound intake. The Journal of nutrition, 145(4), 766–774.[6][7]

Novel and Minor this compound Metabolites

While the major metabolic pathways of this compound are well-established, research has pointed towards the existence of other, less common metabolic routes.

1,3,7-Trimethyluric Acid

1,3,7-Trimethyluric acid is a minor metabolite formed through the C-8 hydroxylation of this compound[1][2]. This pathway is distinct from the primary demethylation routes. While it constitutes a small fraction of overall this compound metabolism, its formation is of interest for potentially assessing the activity of different CYP450 isoforms.

Trimethylallantoin

The formation of 1,3,8-trimethylallantoin from this compound has been demonstrated in in vitro studies using rat liver slices, where it constituted a significant portion of the metabolites formed[2]. However, there is currently a lack of robust quantitative data confirming the presence and concentration of trimethylallantoin and its derivatives in human plasma or urine following this compound consumption in vivo. Further research is needed to elucidate the relevance of this pathway in humans.

Experimental Protocols

The following protocols are representative of the methodologies used for the in vivo analysis of this compound and its metabolites.

Sample Collection and Preparation for Urine Analysis

-

Urine Collection : Collect spot or 24-hour urine samples from subjects. For studies investigating the response to a specific this compound dose, a baseline urine sample is collected prior to administration, followed by timed collections post-dose (e.g., 0-2, 2-4, 4-8, 8-12, 12-24 hours)[8].

-

Sample Storage : Immediately after collection, urine samples should be frozen and stored at -20°C or lower to prevent degradation of metabolites.

-

Sample Pre-treatment (Solid-Phase Extraction - SPE) [9]:

-

Thaw urine samples at room temperature.

-

Centrifuge the samples to remove any particulate matter.

-

To 100 µL of urine, add an internal standard solution.

-

Dilute the sample with 0.1% acetic acid.

-

Condition an SPE cartridge (e.g., C18) with methanol (B129727) followed by equilibration with 0.1% formic acid.

-

Load the diluted urine sample onto the SPE cartridge.

-

Wash the cartridge with 0.1% formic acid to remove interfering substances.

-

Elute the analytes (this compound and its metabolites) with methanol.

-

Evaporate the eluent to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable solvent (e.g., a mixture of 0.1% acetic acid and acetonitrile) for analysis.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

-

Chromatographic Separation :

-

HPLC System : A high-performance liquid chromatography system equipped with a C18 reversed-phase column is commonly used.

-

Mobile Phase : A gradient elution using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile (B52724) or methanol) is typically employed to separate the various metabolites.

-

Flow Rate : A flow rate in the range of 0.2-0.5 mL/min is common.

-

Column Temperature : The column is often maintained at a constant temperature (e.g., 40°C) to ensure reproducible retention times.

-

-

Mass Spectrometric Detection :

-

Ionization : Electrospray ionization (ESI) in positive ion mode is generally used for the detection of this compound and its metabolites.

-

Detection Mode : Multiple Reaction Monitoring (MRM) is the preferred method for quantification, offering high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each analyte and internal standard.

-

Data Analysis : The concentration of each metabolite is determined by comparing the peak area ratio of the analyte to its corresponding internal standard against a calibration curve prepared with known concentrations of standards.

-

Visualizations of Metabolic Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and workflows discussed in this guide.

Conclusion

The in vivo metabolism of this compound is a multifaceted process resulting in a wide array of metabolites. While the major pathways of N-demethylation and C-8 hydroxylation are well-characterized, the potential for other minor metabolic routes exists. The quantitative data presented provides a valuable reference for researchers in the field. The detailed experimental protocols and workflows offer a practical guide for the analysis of this compound and its metabolites in biological samples. As analytical techniques continue to advance in sensitivity and resolution, the discovery and quantification of previously unidentified, low-abundance this compound metabolites in vivo remains an active area of research, promising a more complete understanding of this compound's biotransformation and its physiological effects.

References

- 1. ClinPGx [clinpgx.org]

- 2. PharmGKB summary: this compound pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Urinary this compound metabolites in man. Age-dependent changes and pattern in various clinical situations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Urine excretion of this compound and select this compound metabolites is common in the U.S. population and associated with this compound intake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Pharmacokinetics of this compound and its metabolites in plasma and urine after consuming a soluble green/roasted coffee blend by healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Determination of Urinary this compound Metabolites as Biomarkers for Drug Metabolic Enzyme Activities - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of Caffeine on Autophagy: A Preliminary Mechanistic Investigation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caffeine, a widely consumed psychoactive compound, has garnered significant attention for its potential modulatory effects on autophagy, a fundamental cellular process for degrading and recycling cellular components. This technical guide provides a preliminary investigation into the molecular mechanisms by which this compound influences autophagy. We summarize key quantitative data from published studies, detail relevant experimental protocols, and present signaling pathways and experimental workflows as visual diagrams. The information presented herein is intended to serve as a foundational resource for researchers and professionals in drug development exploring the therapeutic potential of this compound and its derivatives in autophagy-related pathologies.

Introduction

Autophagy is an evolutionarily conserved catabolic process crucial for maintaining cellular homeostasis. It involves the sequestration of cytoplasmic components, such as misfolded proteins and damaged organelles, within double-membraned vesicles called autophagosomes, which then fuse with lysosomes for degradation and recycling of the enclosed materials. Dysregulation of autophagy has been implicated in a wide range of diseases, including neurodegenerative disorders, cancer, and metabolic diseases.

Recent studies have suggested that this compound can induce autophagy in various cell types and in vivo models.[1][2][3] This has opened up avenues for exploring this compound as a potential therapeutic agent for diseases where the upregulation of autophagy is beneficial. This guide delves into the core molecular pathways affected by this compound and provides practical information for researchers investigating this phenomenon.

Signaling Pathways Modulated by this compound

This compound's influence on autophagy is primarily mediated through its interaction with key signaling pathways that regulate cellular metabolism and growth. The most well-documented pathways include the mTOR (mechanistic target of rapamycin) and AMPK (AMP-activated protein kinase) signaling cascades.

mTOR Pathway

The mTOR complex 1 (mTORC1) is a central inhibitor of autophagy. Under nutrient-rich conditions, mTORC1 is active and suppresses autophagy by phosphorylating and inhibiting key autophagy-initiating proteins like ULK1. This compound has been shown to inhibit mTORC1 activity, thereby relieving this suppression and promoting the initiation of autophagy.[1][2][4] This inhibition leads to the dephosphorylation and activation of the ULK1 complex, a critical step in autophagosome formation.

Caption: this compound-mediated inhibition of mTORC1, a key negative regulator of autophagy.

AMPK Pathway

AMPK is a cellular energy sensor that is activated under conditions of low energy (high AMP/ATP ratio). Activated AMPK promotes autophagy both by directly phosphorylating and activating the ULK1 complex and by inhibiting mTORC1. Some studies suggest that this compound can activate AMPK, contributing to its pro-autophagic effects.[3][5] The activation of AMPK by this compound may be linked to its effects on intracellular calcium levels.[3]

References

- 1. Coffee induces autophagy in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound induces apoptosis by enhancement of autophagy via PI3K/Akt/mTOR/p70S6K inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound promotes autophagy in skeletal muscle cells by increasing the calcium-dependent activation of AMP-activated protein kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound induces apoptosis by enhancement of autophagy via PI3K/Akt/mTOR/p70S6K inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound promotes autophagy in skeletal muscle cells by increasing the calcium-dependent activation of AMP-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dual Role of Caffeine: Unraveling its Influence on Cerebral Blood Flow and Neurovascular Coupling

A Technical Guide for Researchers and Drug Development Professionals